molecular formula C15H22N2 B609776 Iadademstat CAS No. 1431304-21-0

Iadademstat

Katalognummer B609776
CAS-Nummer: 1431304-21-0
Molekulargewicht: 230.355
InChI-Schlüssel: NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).

Wissenschaftliche Forschungsanwendungen

Iadademstat in Acute Myeloid Leukemia (AML) Treatment

Iadademstat, a potent and selective inhibitor of LSD1 (KDM1A), has demonstrated promising results in treating relapsed or refractory acute myeloid leukemia (R/R AML). In a phase I study, it was observed to have a good safety profile and showed signs of clinical and biological activity as a single agent in patients with R/R AML. The study revealed a dose-dependent increase in plasma exposure and a potent induction of differentiation biomarkers, contributing to reductions in blood and bone marrow blast percentages (Salamero et al., 2020).

Iadademstat in Combination with Immunotherapy for Melanoma

Research has also explored the efficacy of iadademstat in combination with immunotherapy. In an in vivo model of melanoma, iadademstat combined with an anti-Pd1 antibody reduced tumor growth significantly. This suggests its potential in enhancing the effectiveness of immunotherapy, especially in oncological conditions that exhibit low response to existing treatments (Maes et al., 2019).

Targeting Breast Cancer Stem Cells

Iadademstat has been tested for its ability to target SOX2-driven cancer stem cells (CSC) in breast cancer. It effectively blocked CSC-driven mammosphere formation in breast cancer cell lines dependent on SOX2 expression. This indicates iadademstat's potential as an epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes (Cuyás et al., 2020).

Iadademstat in Small Cell Lung Cancer (SCLC) Treatment

In the CLEPSIDRA trial, iadademstat was assessed in combination with platinum-etoposide in patients with relapsed extensive-stage SCLC. The study aimed to establish the safety, tolerability, and efficacy of this combination, highlighting iadademstat's role in enhancing current chemotherapy treatments for SCLC (Navarro Mendivil et al., 2019).

Efficacy in Elderly AML Patients

Iadademstat, in combination with azacitidine, showed efficacy in elderly AML patients in the ALICE trial. This study supports the potential of iadademstat in combination therapies for leukemia, especially in elderly patients with limited treatment options (Buesa et al., 2019).

Eigenschaften

CAS-Nummer

1431304-21-0

Produktname

Iadademstat

Molekularformel

C15H22N2

Molekulargewicht

230.355

IUPAC-Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChI-Schlüssel

NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1

SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ORY-1001;  ORY1001;  ORY 1001;  RG6016;  RG 6016;  RG-6016

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iadademstat
Reactant of Route 2
Reactant of Route 2
Iadademstat
Reactant of Route 3
Iadademstat
Reactant of Route 4
Iadademstat
Reactant of Route 5
Iadademstat
Reactant of Route 6
Reactant of Route 6
Iadademstat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.